The synthesis of DC661 involves the modification of existing chloroquine derivatives to enhance their therapeutic potential. The compound is characterized by a triamine linker containing six carbon atoms connecting two acridine heterocycles. This design was informed by previous studies that indicated the importance of linker length and central nitrogen methylation for improved lysosomal localization and cytotoxicity. The methylation of the central nitrogen atom was particularly critical for ensuring effective lysosomal targeting, which is essential for its mechanism of action .
DC661's molecular structure can be represented as follows:
The structural configuration includes two acridine rings connected by a flexible linker, which is crucial for its biological activity. The presence of chlorine atoms enhances its interaction with biological targets, particularly in acidic environments typical of tumor microenvironments .
DC661 engages in several chemical reactions that underpin its pharmacological effects:
DC661's mechanism of action primarily revolves around its ability to inhibit palmitoyl-protein thioesterase 1, which plays a vital role in autophagy regulation. By inhibiting this enzyme, DC661 promotes the accumulation of autophagic vesicles and induces cell death in cancer cells.
DC661 exhibits several notable physical and chemical properties:
DC661 has significant potential applications in scientific research, particularly in oncology:
DC661 (C~31~H~39~Cl~2~N~5~) is a dimeric chloroquine analogue featuring a symmetrical structure with two chloroquinoline pharmacophores connected through an optimized triamine linker. The molecular architecture contains a N-methylhexane-1,6-diamine spacer with six carbon atoms between each pair of nitrogen atoms, terminating in 7-chloroquinolin-4-amine units at both ends [1] [8]. This bivalent configuration confers enhanced lysosomotropic properties compared to monomeric chloroquine derivatives.
Table 1: Structural and Physicochemical Profile of DC661
Property | Specification |
---|---|
Molecular Formula | C~31~H~39~Cl~2~N~5~ |
Molecular Weight | 552.58 g/mol |
CAS Registry Number | 1872387-43-3 |
Chemical Class | Bivalent chloroquine derivative |
Key Structural Features | Dual 7-chloroquinoline heads; N-methylhexane-1,6-diamine linker |
Solubility Profile | Soluble in DMSO (62.5 mg/mL, 113.11 mM); ethanol (49 mg/mL); insoluble in water |
Critical structure-activity relationship studies revealed that elongation of the linker length (compared to earlier dimeric CQ compounds like Lys05) significantly enhances lysosomal localization and potency [4] [7]. The methylation of the central nitrogen atom within the triamine linker proves essential for optimal lysosomal membrane interaction and cellular penetration, particularly within acidic tumor microenvironments where the compound maintains inhibitory activity [4] [7]. This structural configuration enables DC661 to achieve approximately 100-fold greater potency than hydroxychloroquine (HCQ) in autophagy inhibition assays across diverse cancer cell lines [5]. The bivalent design facilitates simultaneous engagement with multiple PPT1 molecules or interaction with both the active site and allosteric regions of the enzyme, though the precise binding stoichiometry requires further elucidation.
The therapeutic targeting of lysosomes in cancer has evolved through distinct pharmacological generations:
First-Generation Lysosomotropic Agents (Chloroquine/HCQ): Initially deployed as antimalarials, chloroquine and its derivative hydroxychloroquine (HCQ) were repurposed as autophagy inhibitors based on their weak base properties that facilitate lysosomal accumulation and deacidification. While over 20 clinical trials evaluated HCQ in cancer combinations, clinical efficacy proved limited due to inadequate lysosomal inhibition at maximum tolerated doses [4] [7]. Mechanistically, these agents lacked a defined molecular target, resulting in unpredictable pharmacodynamic effects.
Second-Generation Dimers (Lys05): Designed to enhance lysosomotropic activity, dimeric chloroquine compounds like Lys05 demonstrated improved autophagy inhibition and antitumor effects in preclinical models. Lys05 features a shorter ethylene diamine linker connecting two chloroquine units. While more potent than HCQ, its efficacy remained constrained under acidic conditions mimicking the tumor microenvironment [4] [7].
Target Identification Breakthrough: A paradigm shift occurred when PPT1 was identified as the molecular target unifying the mechanism of monomeric and dimeric chloroquine derivatives. Using an innovative photoaffinity pulldown strategy with a functionalized DC661 probe, researchers demonstrated direct binding to PPT1 and inhibition of its depalmitoylating activity [4] [7] [9]. PPT1's role in cancer became evident through bioinformatic analyses showing overexpression in multiple malignancies (hepatocellular carcinoma, melanoma, breast cancer) correlating with poor prognosis [3] [7] [10]. PPT1 facilitates mTOR activation by enabling RHEB-mTOR interaction on lysosomal membranes and regulates autophagic flux through depalmitoylation of key proteins.
Rational Design of DC661: Building on the PPT1 target revelation, DC661 was engineered with an extended linker length (six carbons between nitrogens) and central nitrogen methylation to optimize PPT1 binding affinity, particularly within acidic microenvironments where earlier derivatives lost potency. This structure-based design yielded a compound capable of sustained target engagement in physiologically relevant conditions [4] [7].
Table 2: Evolution of PPT1-Targeted Therapeutic Agents
Compound Generation | Representative Agent | Key Features | Limitations |
---|---|---|---|
First-Generation | Hydroxychloroquine (HCQ) | Monomeric structure; weak lysosomal deacidification | Limited potency; no defined molecular target; clinical inefficacy |
Second-Generation | Lys05 | Dimeric structure; enhanced lysosomal accumulation | Acidic microenvironment sensitivity; moderate PPT1 inhibition |
Third-Generation | DC661 | Optimized linker length; methylated central nitrogen; sustained PPT1 inhibition in acidic conditions | Potential toxicity at higher doses; complex synthesis |
DC661 occupies a distinctive niche in experimental cancer therapeutics through its multimodal mechanisms and combinatorial potential:
Overcoming Chemotherapy Resistance: In hepatocellular carcinoma models, DC661 potently reverses sorafenib resistance by disrupting protective autophagy. Sorafenib treatment induces PPT1 expression and autophagic flux as an adaptive survival mechanism. DC661 co-treatment (0.1-10 μM) inhibits autophagosome-lysosome fusion, induces lysosomal membrane permeabilization, and shifts cellular fate toward mitochondrial apoptosis. This synergistic interaction significantly enhances tumor growth inhibition in vivo compared to either agent alone [3].
Immunomodulatory Actions: Beyond direct cytotoxicity, DC661 enhances antitumor immunity by promoting dendritic cell maturation and subsequent CD8+ T cell activation. In melanoma models, PPT1 inhibition with DC661 disrupts the immunosuppressive tumor microenvironment, creating a context conducive to checkpoint inhibitor efficacy. Combination studies demonstrate significantly improved response to anti-PD-1 antibodies, with increased tumor infiltration by activated CD8+ T cells and reduced regulatory T cell populations [9].
Lysosomal Destabilization Mechanisms: DC661 exerts superior lysosomal disruption compared to predecessor compounds through multipronged actions: (1) potent deacidification (increased lysosomal pH from ≈4.5 to >6.0), (2) inhibition of autophagic flux evidenced by LC3B-II accumulation and reduced free GFP in GFP-LC3 reporter systems, (3) induction of lysosomal membrane permeabilization (LMP) leading to cathepsin release, and (4) zinc ion accumulation triggering caspase activation [4] [5] [7]. These effects occur at concentrations (IC~50~ ≈0.49 μM in A375P melanoma cells) substantially lower than required for HCQ [1].
Translational Clinical Correlates: The pharmacological profile of DC661 has informed clinical development of next-generation PPT1 inhibitors. GNS561/ezurpimtrostat, an orally bioavailable small molecule PPT1 inhibitor, demonstrates preferential liver accumulation (mean liver:plasma ratio >9,000:1) in phase I trials involving hepatocellular carcinoma patients [6]. This liver tropism validates the translational potential of PPT1 inhibition and mirrors DC661's preclinical efficacy in liver cancer models.
Table 3: Research Applications and Model Systems for DC661
Research Application | Experimental Models | Key Findings |
---|---|---|
Autophagy Inhibition | A375P melanoma; HT29 colon cancer; Hep3B/Hep1-6 HCC | 100-fold greater LC3B-II accumulation vs. HCQ; IC~50~ 0.1-0.49 μM |
Overcoming Targeted Therapy Resistance | Sorafenib-resistant HCC; BRAF/MEK inhibitor-resistant melanoma | Restored apoptosis via mitochondrial pathway; suppressed tumor growth in xenografts |
Immunomodulation | B16-F10 melanoma syngeneic; MC38 colorectal models | Enhanced dendritic cell maturation; improved anti-PD-1 response |
Lysosomal Biology | mCherry-eGFP-LC3B reporters; LysoTracker staining | Induced lysosomal deacidification and membrane permeabilization |
The trajectory of DC661 research illustrates a compelling transition from mechanistic tool compound to therapeutic prototype. Ongoing investigations focus on optimizing tumor-selective delivery, identifying predictive biomarkers (such as tumor PPT1 expression levels), and expanding combinatorial paradigms across diverse cancer types. While clinical translation of DC661 itself faces formulation challenges, its pharmacological validation of PPT1 inhibition continues to accelerate novel clinical candidates in oncology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7